molecular formula C10H16N4O2S B2493422 (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 560995-24-6

(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No. B2493422
CAS RN: 560995-24-6
M. Wt: 256.32
InChI Key: KNMIWOVWBTUIMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives involves multiple steps, including the use of X-ray diffraction techniques and characterized by IR, 1H NMR, and 13C NMR to confirm the molecular structure. For example, Şahin et al. (2014) describe the synthesis and structural studies of related triazole compounds, showcasing the importance of intermolecular hydrogen bonds in the formation of complex frameworks (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Molecular Structure Analysis

The molecular structure of triazole compounds is often analyzed using X-ray diffraction, NMR spectroscopy, and other advanced techniques. For instance, the study by Orek, Koparir, and Koparır (2012) on a triazol compound highlights the detailed molecular geometry, vibrational frequencies, and chemical shift values obtained through density functional methods (Orek, Koparir, & Koparır, 2012).

Chemical Reactions and Properties

Triazole compounds engage in various chemical reactions, contributing to their diverse properties. For example, Holota et al. (2018) discuss the synthesis of triazolylsulfanyl compounds via ring-switching hydrazinolysis, highlighting the versatility of triazole chemistry (Holota, Shylych, Derkach, Karpenko, Gzella, & Lesyk, 2018).

Physical Properties Analysis

The physical properties of triazole derivatives, including their stability, solubility, and crystalline structure, are crucial for their practical applications. Studies such as the one by Zubatyuk et al. (2008) provide insight into the relative stability of conformers and tautomers, demonstrating the solid-state existence of related compounds (Zubatyuk, Shishkina, Kucherenko, Mazur, & Shishkin, 2008).

Chemical Properties Analysis

The chemical properties of triazole compounds, such as acidity and reactivity, are influenced by their structure. Kaplaushenko (2014) explores the acid-base properties of triazole derivatives, providing valuable information on their ionization constants and the impact of structural characteristics on acidity (Kaplaushenko, 2014).

Scientific Research Applications

1. Synthesis of Nitrogen/Sulfur Heterocycles

A study by Boraei et al. (2020) discusses the synthesis of nitrogen and sulfur heterocyclic systems, including 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This compound plays a role in the formation of various hybrid structures involving indole, 1,2,4-triazole, pyridazine, and quinoxaline, showcasing its utility in creating diverse heterocyclic compounds (Boraei, A., Sarhan, A. A., Yousuf, S., & Barakat, A., 2020).

2. Structural Studies

Şahin et al. (2014) conducted structural studies using X-ray diffraction techniques on compounds closely related to 4-amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid. These studies provide insights into the molecular structure and potential interactions of similar compounds (Şahin, O., Kantar, C., Şaşmaz, S., Gümrükçüoğlu, N., & Büyükgüngör, O., 2014).

3. Synthesis and Antimicrobial Activity

Taha and El-Badry (2007) explored the use of similar compounds in synthesizing 1,2,4-triazoles and their derivatives, which were tested for antimicrobial activity. This highlights the potential of 4-amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid in developing antimicrobial agents (Taha, M., & El-Badry, S. M., 2007).

4. Exploration in Crystal and Molecular Structure

Zubatyuk et al. (2008) investigated the molecular structure and tautomerism of a compound similar to 4-amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid. This research contributes to understanding the properties and behaviors of such compounds in different states (Zubatyuk, R., Shishkina, S., Kucherenko, L. I., Mazur, I., & Shishkin, O., 2008).

properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h7H,1-6,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMIWOVWBTUIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

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